molecular formula C2H2O3S B12614812 (Dioxo-lambda~6~-sulfanylidene)acetaldehyde CAS No. 921193-01-3

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde

Cat. No.: B12614812
CAS No.: 921193-01-3
M. Wt: 106.10 g/mol
InChI Key: XMZZKRNRGGMFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is an organosulfur compound with the molecular formula C4H8O2S It is characterized by the presence of a sulfur atom double-bonded to an oxygen atom and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde can be achieved through the oxidative coupling of thiols and aldehydes. This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. Pathways involved in its mechanism of action include oxidative stress and redox regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is unique due to its specific combination of a sulfur atom double-bonded to an oxygen atom and an aldehyde group.

Properties

CAS No.

921193-01-3

Molecular Formula

C2H2O3S

Molecular Weight

106.10 g/mol

IUPAC Name

2-sulfonylacetaldehyde

InChI

InChI=1S/C2H2O3S/c3-1-2-6(4)5/h1-2H

InChI Key

XMZZKRNRGGMFPM-UHFFFAOYSA-N

Canonical SMILES

C(=O)C=S(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.